molecular formula C22H18F3N5O2 B2641135 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852451-52-6

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2641135
CAS No.: 852451-52-6
M. Wt: 441.414
InChI Key: UNJVGGUISBTAMZ-UHFFFAOYSA-N
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Description

The molecule features a 3,4-dimethylphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core and an acetamide moiety substituted with a 4-(trifluoromethyl)phenyl group. These structural elements contribute to its physicochemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl substituent may influence steric interactions with target proteins .

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c1-13-3-8-17(9-14(13)2)30-20-18(10-27-30)21(32)29(12-26-20)11-19(31)28-16-6-4-15(5-7-16)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJVGGUISBTAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones, followed by further functionalization to introduce the trifluoromethylphenyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[3,4-d]pyrimidine derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core , which is a fused heterocyclic structure that contributes to its reactivity and biological activity. The presence of a 4-oxo group and multiple aromatic substitutions enhances its potential interactions with biological targets.

Biological Activities

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities:

  • Anticancer Activity : Various studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidines. These compounds have shown efficacy against different cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
  • Antibacterial and Antifungal Properties : Pyrazolo derivatives have been documented to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step often includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate.
  • Construction of the Pyrazolo[3,4-d]pyrimidine Core : This intermediate is then reacted with formamide to form the core structure.
  • Acylation : The final step involves acylating the pyrazolopyrimidine with an appropriate acyl chloride to yield the target compound .

Case Study 1: Anticancer Activity

In a study examining various pyrazolo[3,4-d]pyrimidines, researchers found that specific derivatives exhibited significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of substituted pyrazoles demonstrated that certain derivatives effectively reduced inflammatory markers in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis. The exact molecular targets and pathways vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with analogs sharing the pyrazolo[3,4-d]pyrimidine backbone but differing in substituents. Key comparisons include:

Substituent Modifications on the Pyrazolo[3,4-d]Pyrimidine Core

  • 3,4-Dimethylphenyl vs. 4-Fluorophenyl (): The compound in -[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, replaces the dimethylphenyl group with a single 4-fluorophenyl. The target compound’s methyl groups may enhance hydrophobic interactions in binding pockets .
  • Methylthio vs. Dimethylamino (): describes a compound with a methylthio (-SMe) group at the 3-position, while introduces a 3-methyl substituent. Sulfur-containing groups (e.g., -SMe) can modulate electronic effects and metabolic pathways, whereas alkyl groups (e.g., -CH₃) may improve metabolic stability. The target compound’s 3,4-dimethylphenyl group provides bulkier steric hindrance, possibly affecting target selectivity .

Acetamide Side Chain Variations

  • 4-(Trifluoromethyl)phenyl vs. 2-(Trifluoromethyl)phenyl () :
    The position of the trifluoromethyl group on the phenyl ring (para in the target compound vs. ortho in ) influences spatial orientation. Para substitution often allows for optimal binding in flat protein pockets, whereas ortho substituents may induce torsional strain, reducing affinity. This difference could explain variations in bioactivity .

  • Morpholine and Fluoro Substituents () :
    A compound in incorporates a morpholine ring and dual fluorine atoms. Such polar groups enhance water solubility but may reduce membrane permeability. The target compound’s lack of these groups suggests a trade-off favoring lipophilicity and blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Profiling

The table below summarizes key properties of the target compound and analogs:

Compound Name R1 (Pyrazolo Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Melting Point (°C) Notes
Target Compound 3,4-Dimethylphenyl 4-(Trifluoromethyl)phenyl ~455.37* Not reported Higher lipophilicity (estimated)
2-[1-(4-Fluorophenyl)-...-yl]-N-[2-(trifluoromethyl)phenyl]acetamide () 4-Fluorophenyl 2-(Trifluoromethyl)phenyl 431.35 Not reported Lower steric bulk, higher polarity
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-... () 3-Methyl 4-(Trifluoromethyl)phenyl 418.39 Not reported Simplified alkyl substitution
2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-... () 3-Methylthio 4-(Trifluoromethyl)phenyl 434.45 102–105 Sulfur-enhanced electronic effects
(R/S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-... () 3-Fluoro-4-morpholinophenyl 4-(Trifluoromethyl)phenyl 599.1 242–245 High enantiomeric excess (96.21%)

*Estimated based on structural similarity to .

Biological Activity

The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest various therapeutic applications.

Structural Characteristics

The compound features:

  • Core Structure : A pyrazolo[3,4-d]pyrimidine backbone, which is known for its diverse biological activities.
  • Substituents :
    • A 3,4-dimethylphenyl group
    • A trifluoromethylphenyl acetamide moiety

These structural characteristics may enhance its interaction with biological targets, potentially leading to improved therapeutic profiles.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activities. For instance:

  • Mechanism of Action : Compounds within this class have been shown to induce apoptosis in cancer cells by activating pro-apoptotic factors such as caspase 3 and Bax while inhibiting anti-apoptotic factors like Bcl-2 .
  • In Vitro Studies : In a study evaluating various pyrazolo derivatives against cancer cell lines, certain derivatives demonstrated IC50 values in the low micromolar range (e.g., 0.39 μM against MCF-7 cells) . This suggests a potent cytotoxic effect.

Other Biological Activities

Apart from anticancer effects, compounds similar to this one have been reported to exhibit a range of biological activities:

  • Antibacterial and Antifungal : Pyrazoles have shown promising results against various bacterial and fungal strains .
  • Anti-inflammatory and Analgesic Effects : These compounds may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Study on Anticancer Activity

A specific study evaluated the anticancer activity of related pyrazolo compounds against multiple cancer cell lines. The findings revealed:

  • Broad Spectrum Activity : Compounds exhibited selective toxicity towards leukemia cells with selectivity ratios ranging from 0.7 to 39 at the GI50 level .
  • Cell Cycle Arrest : The compounds were found to arrest the cell cycle at the S phase and significantly increase apoptosis in treated cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrazole Ring : Cyclization of hydrazine derivatives with β-ketoesters.
  • Acylation Step : Condensation with phenylacetyl chloride to introduce the acetamide group .

The structure-activity relationship analysis indicates that variations in substituents can significantly affect biological activity, emphasizing the importance of careful design in drug development.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AnticancerInduces apoptosis; IC50 values < 1 μM
AntibacterialEffective against multiple strains
Anti-inflammatoryPotential for treating inflammatory diseases
AnalgesicExhibits pain-relieving properties

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives, as described in pyrazolo-pyrimidinone scaffold syntheses . Key steps include:

  • Condensation of 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-(4-(trifluoromethyl)phenyl)-α-chloroacetamide.
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity.
  • Confirmation of regioselectivity via NMR and X-ray crystallography (if available).

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., trifluoromethyl and dimethylphenyl groups) .
  • HRMS : To verify molecular weight and isotopic patterns .
  • X-ray crystallography : For unambiguous determination of bond angles and crystal packing (if single crystals are obtainable) .

Q. What are the critical analytical techniques for purity assessment?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (e.g., water:acetonitrile with 0.1% TFA).
  • DSC/TGA : To assess thermal stability and detect polymorphic forms.
  • Elemental analysis : To confirm C, H, N, S, and F content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in pyrazolo-pyrimidinone scaffold formation?

  • Methodological Answer : Apply statistical design of experiments (DoE) to identify critical variables (e.g., reaction time, catalyst loading, solvent ratio). For example:

  • Use a Box-Behnken design to evaluate interactions between temperature (60–100°C), solvent (DMF vs. DMSO), and base (K2CO3 vs. Cs2CO3).
  • Analyze results via ANOVA to prioritize factors affecting yield .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC50 protocols).
  • Structure-activity relationship (SAR) modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent effects (e.g., trifluoromethyl group) with activity .
  • Validate hypotheses via focused library synthesis (e.g., varying substituents on the pyrimidinone core).

Q. How can computational methods streamline the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or ADMETLab to optimize logP (target: 2–3), solubility (≥50 µM), and metabolic stability.
  • Quantum chemical calculations : Assess electronic effects of substituents (e.g., electron-withdrawing trifluoromethyl) on reactivity and binding .
  • Molecular dynamics simulations : Study interactions with target proteins (e.g., kinases) to refine steric and electronic complementarity .

Methodological Notes

  • For advanced SAR studies, cross-reference PubChem data with experimental validations to address discrepancies .

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